
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate
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Overview
Description
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a trifluoromethanesulfonate group attached to an indole core
Preparation Methods
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the trifluoroethyl group. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triflate group at position 2 facilitates nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature. Key transformations include:
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Borylation : Grignard reagents (e.g., MgBpin) displace the triflate group under mild conditions, forming boronate esters in ~74% yield .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using Pd catalysts, enabling access to biaryl indole derivatives .
Substitution Selectivity
Reactivity at C2 dominates due to lower activation barriers compared to C3 (ΔG‡ = 23.6–25.0 kcal/mol vs. 30.2 kcal/mol) . Computational studies confirm that substitution at C2 is kinetically favored, with no observed reactivity at C4 due to steric hindrance from the bromine substituent .
Computational Insights
DFT calculations reveal:
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Transition States : The SNAr pathway proceeds via a Meisenheimer-like intermediate stabilized by π-backbonding from the trifluoroethyl group .
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Substituent Effects : Electron-withdrawing groups (e.g., Br at C4) increase the electrophilicity of C2, reducing the activation energy by ~4 kcal/mol .
Activation Free Energies
Position | ΔG‡ (kcal/mol) |
---|---|
C2 | 23.6–25.0 |
C3 | 30.2 |
C7 | >40 |
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Biological Activity
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H7BrF3NO3S
- Molecular Weight : 360.14 g/mol
- CAS Number : Not widely reported but can be derived from its structural components.
This compound contains bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The presence of halogen atoms allows for halogen bonding interactions with biological macromolecules, enhancing the specificity and strength of interactions with target proteins .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
- Modulation of Ion Channels : There is evidence that compounds with similar structures can modulate ion channels such as TMEM16A, which plays a crucial role in various physiological processes .
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Properties
A study published in the Journal of Medicinal Chemistry investigated the antifungal activity of halogenated indole derivatives. The results indicated that compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger at low micromolar concentrations. The mechanism was attributed to disruption of fungal cell membrane integrity .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of cytochrome P450 enzymes by various indole derivatives. The study found that the trifluoromethanesulfonate moiety significantly increased binding affinity to the enzyme active site, leading to enhanced inhibition compared to non-fluorinated analogs . This suggests potential applications in drug development for diseases where cytochrome P450 plays a critical role.
Properties
Molecular Formula |
C11H6BrF6NO3S |
---|---|
Molecular Weight |
426.13 g/mol |
IUPAC Name |
[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2 |
InChI Key |
LCRYYHZBEUQVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br |
Origin of Product |
United States |
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